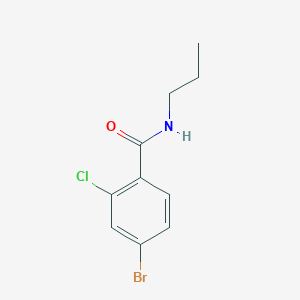
N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine
Overview
Description
Synthesis Analysis
The synthesis of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” is not clearly defined in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine” are not clearly documented in the available resources .Scientific Research Applications
Corrosion Inhibition
A study on bipyrazolic-type organic compounds, including analogs of N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, utilized density functional theory (DFT) to elucidate their inhibition efficiencies as corrosion inhibitors. The research highlighted the importance of parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the gap energy (ΔE) in determining the effectiveness of these inhibitors (Wang et al., 2006).
Drug Design and Neuroprotection
In the realm of drug design, a specific derivative identified as PF-04447943, which is structurally similar to N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine, was investigated for its selective inhibition of the PDE9A enzyme. This compound showed potential for treating cognitive disorders, demonstrating procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. Clinical trials confirmed its tolerability in humans and its ability to elevate central cGMP levels, underscoring its promise as a pharmacological tool for cognitive impairment associated with cGMP signaling disorders (Verhoest et al., 2012).
Material Science and Polymers
In material science, the synthesis and characterization of various compounds related to N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine have been reported. For instance, diamine aromatic epoxy pre-polymers (DAEPs) were synthesized and evaluated for their corrosion inhibition behavior on carbon steel in acidic medium. The study highlighted the potential of these compounds in protective coatings, with one of the DAEPs showing a high inhibition efficiency of 92.9% in 1 M HCl medium. The research provided insights into the molecular structure and reactivity of these compounds, contributing to the development of new materials with enhanced protective properties (Dagdag et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N-methyl-2-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(10-11-6-8-16-9-7-11)13-5-3-2-4-12(13)14/h2-5,11H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWRHYEOFIFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164273 | |
| Record name | N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220021-14-6 | |
| Record name | N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



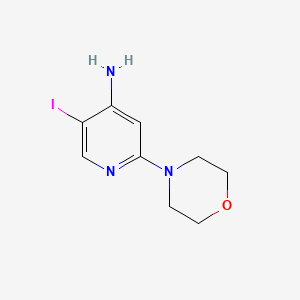
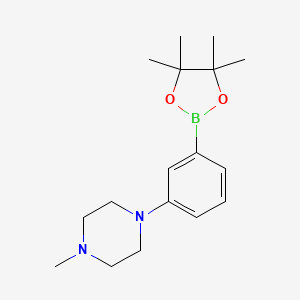

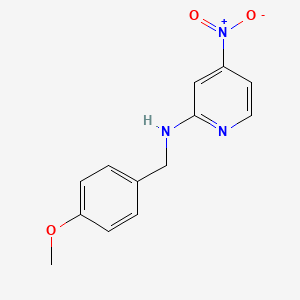
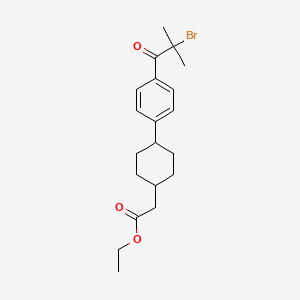


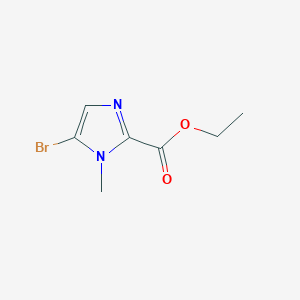


![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)
